molecular formula C14H18Cl2N2O3 B11930321 N-Formyl-L-sarcolysin CAS No. 32526-17-3

N-Formyl-L-sarcolysin

Cat. No.: B11930321
CAS No.: 32526-17-3
M. Wt: 333.2 g/mol
InChI Key: ZPOLNCDBPYJDSE-UHFFFAOYSA-N
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Description

N-Formyl-L-sarcolysin is a derivative of L-sarcolysin, a bifunctional alkylating agent known for its antineoplastic properties

Chemical Reactions Analysis

Types of Reactions

N-Formyl-L-sarcolysin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-formyl kynurenine

    Reduction: Corresponding amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-Formyl-L-sarcolysin has a wide range of applications in scientific research:

Mechanism of Action

N-Formyl-L-sarcolysin exerts its effects primarily through alkylation of DNA. This process involves the formation of covalent bonds with DNA bases, leading to cross-linking and strand breaks. These modifications disrupt DNA replication and transcription, ultimately inducing cell death in rapidly dividing tumor cells . The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Formyl-L-sarcolysin is unique due to its N-formyl group, which enhances its reactivity and specificity towards certain biological targets. This modification can potentially improve its therapeutic index and reduce side effects compared to other alkylating agents.

Properties

IUPAC Name

3-[4-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O3/c15-5-7-18(8-6-16)12-3-1-11(2-4-12)9-13(14(20)21)17-10-19/h1-4,10,13H,5-9H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOLNCDBPYJDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954256
Record name 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35849-41-3, 26367-45-3, 32526-17-3
Record name N-Formylmelphalan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035849413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, DL-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Formyl-L-sarcolysin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37024
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[Bis(2-chloroethyl)amino]-N-(hydroxymethylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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